5-Thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a member of triazolopyrimidines.
Scientific Research Applications
Tuberculostatic Activity
5-Thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine and its analogs have been evaluated for their potential in treating tuberculosis. Structural analogs of this compound, synthesized through three-component condensations, show significant tuberculostatic activity, indicating their potential as antituberculous agents (Titova et al., 2019).
Antimicrobial Activity
These compounds have also been explored for their antimicrobial properties. A study synthesizing new derivatives of thieno[2,3-d] Pyrimidine, including the 5-Thiophen-2-yl analog, found these compounds to be effective against various bacterial and fungal strains. This suggests their potential use in addressing microbial infections (Prabhakar et al., 2016).
Antitumor Properties
Research into the antitumor capabilities of these compounds has also been conducted. A study on a novel compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, revealed promising results against human lung and hepatocellular carcinoma cell lines. This indicates potential applications in cancer treatment (Gomha et al., 2017).
Synthesis Methods and Applications
The compound and its derivatives have been synthesized using various methods, such as one-pot three-component synthesis in ionic liquid, demonstrating operational simplicity and high yields. These methods highlight the ease of producing these compounds for further research and potential applications (Li et al., 2011).
Cardiovascular Applications
Additionally, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, such as thiophene, have shown promising coronary vasodilating and antihypertensive activities. This suggests potential utility in developing cardiovascular agents (Sato et al., 1980).
Properties
CAS No. |
299405-39-3 |
---|---|
Molecular Formula |
C10H5F3N4S |
Molecular Weight |
270.24g/mol |
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H5F3N4S/c11-10(12,13)8-4-6(7-2-1-3-18-7)16-9-14-5-15-17(8)9/h1-5H |
InChI Key |
XMKJDVXRDGBKRF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F |
solubility |
37.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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